
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C20H16F2N4O3 and its molecular weight is 398.37. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Protodeboronation and Alkene Hydromethylation
The compound’s radical-based protodeboronation of alkyl boronic esters is a notable application . Unlike functionalizing deboronation methods, protodeboronation is less explored. This transformation enables the formal anti-Markovnikov hydromethylation of alkenes. By pairing it with a Matteson–CH₂ homologation, researchers can achieve valuable alkene functionalization. For instance, this protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Trifluoromethylpyridine Synthesis
Trifluoromethylpyridines (TFMPs) are essential building blocks in organic chemistry. The compound’s trifluoromethyl group can be incorporated into pyridine derivatives through cyclocondensation reactions . Researchers have utilized various trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride, to synthesize TFMP derivatives. These compounds find applications in drug discovery, agrochemicals, and materials science.
Schiff Base Compounds
Due to its aldehyde group, fluorobenzaldehyde derivatives can participate in condensation reactions to form Schiff base compounds. These compounds have diverse applications, including antimicrobial properties . Researchers can explore the synthesis of novel Schiff bases using the compound as an intermediate.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3/c21-14-6-8-16(9-7-14)23-20(29)25-24-18(27)17-5-2-10-26(19(17)28)12-13-3-1-4-15(22)11-13/h1-11H,12H2,(H,24,27)(H2,23,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNDJYDZSDGRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-fluorophenyl)hydrazinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

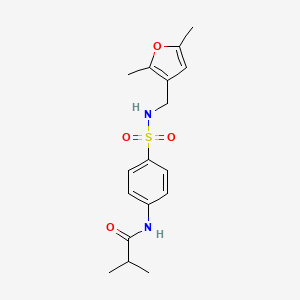

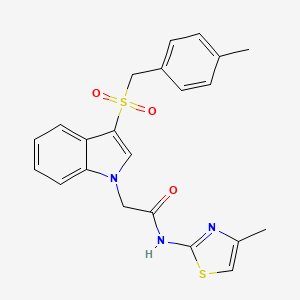
![2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2380881.png)
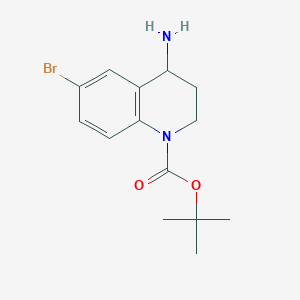
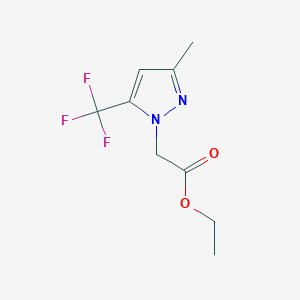
![N-(4-fluorophenyl)-3-{3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2380886.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2380889.png)
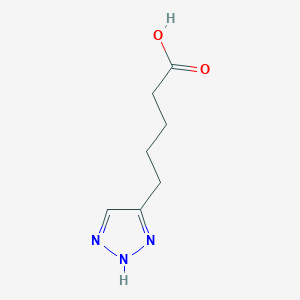
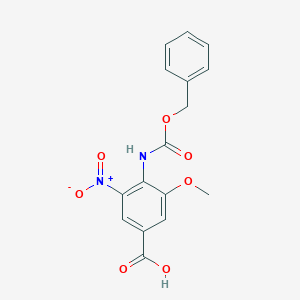
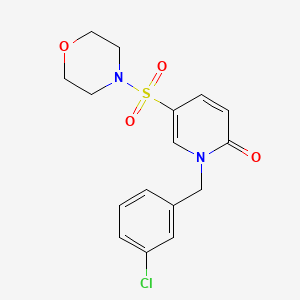
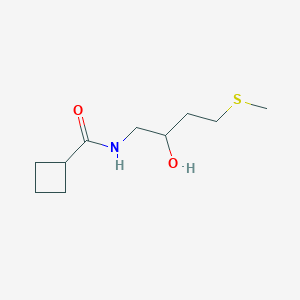
![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine](/img/structure/B2380898.png)